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Compound Name: 6-(Piperazin-1-yl)nicotinonitrile

Cat. No.: B108564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, also known as 3-cyanopyridine, stands as a cornerstone in the landscape of

modern organic synthesis. Its journey from a laboratory curiosity to a critical industrial

intermediate is a testament to the evolution of chemical manufacturing and its profound impact

on medicine and agriculture. This in-depth guide explores the discovery, history, and diverse

applications of nicotinonitrile compounds, providing detailed experimental protocols and

insights into their mechanisms of action.

Discovery and Historical Synthesis
The history of nicotinonitrile is intrinsically linked to the discovery of nicotinic acid (niacin, or

vitamin B3). While nicotinic acid was first synthesized in 1867 through the oxidation of nicotine,

the isolation and characterization of nicotinonitrile as a distinct compound followed later.

One of the earliest laboratory-scale syntheses of nicotinonitrile involved the dehydration of its

corresponding amide, nicotinamide. This classic method, though not suitable for large-scale

production, laid the groundwork for understanding the chemistry of this important pyridine

derivative.

A significant milestone in the history of nicotinonitrile was the development of the ammoxidation

of 3-methylpyridine (3-picoline). This process, which involves the vapor-phase reaction of 3-

picoline with ammonia and oxygen over a catalyst, revolutionized the production of
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nicotinonitrile, making it readily available for industrial applications.[1] Today, this remains the

dominant method for its large-scale synthesis.

Evolution of Synthesis Methodologies
The quest for more efficient and economical methods for synthesizing nicotinonitrile has led to

the development of various synthetic routes over the years. Below is a comparative summary

of the key methods.
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Experimental Protocols
2.1.1. Dehydration of Nicotinamide

This laboratory-scale procedure provides a high yield of nicotinonitrile from readily available

starting material.[5]

Materials:
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Nicotinamide (100 g, 0.82 mole)

Phosphorus pentoxide (100 g, 0.70 mole)

Round-bottom flask (1 L)

Air condenser (80 cm)

Claisen flask (125 mL)

Ice-salt bath

High-temperature burner

Ether or Acetone for rinsing

Procedure:

Place powdered nicotinamide and phosphorus pentoxide in the round-bottom flask and mix

thoroughly by shaking.

Connect the flask to the air condenser arranged for distillation, with the Claisen flask as the

receiver, cooled in an ice-salt bath.

Reduce the pressure to 15-20 mm Hg.

Heat the mixture vigorously with a high-temperature burner, moving the flame to ensure

rapid and even melting. Continue heating until no more product distills over (approximately

15-20 minutes).

Allow the apparatus to cool completely.

Rinse the product from the condenser into the receiver using ether or acetone.

If ether is used, distill it off on a steam bath.

Distill the crude nicotinonitrile at atmospheric pressure using an air condenser. The pure

product boils at 205-208 °C and melts at 50-51 °C.
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The expected yield is 71-72 g (83-84%).

2.1.2. Ammoxidation of 3-Picoline (Industrial Process)

This continuous vapor-phase process is the cornerstone of industrial nicotinonitrile production.

[3]

Materials:

3-Picoline

Ammonia

Air

Alumina-supported catalyst containing Vanadium, Molybdenum, and other metal oxides.

General Procedure:

Vaporize 3-picoline and mix it with ammonia and air. The typical molar ratio of 3-

picoline:ammonia:air is in the range of 1:2-7:10-15.

Pass the gaseous mixture through a fixed-bed or fluidized-bed reactor containing the

ammoxidation catalyst.

Maintain the reaction temperature between 350-450 °C.

The reaction product stream, containing nicotinonitrile, unreacted starting materials, and

byproducts, is then cooled and purified through a series of absorption and distillation steps.

High-purity nicotinonitrile is obtained with yields typically exceeding 95%.

Nicotinonitrile in Pharmaceutical Synthesis
Nicotinonitrile is a versatile building block in the pharmaceutical industry, serving as a key

intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] Its

pyridine ring and reactive nitrile group allow for a wide range of chemical transformations.
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Bosutinib: A Dual Src/Abl Kinase Inhibitor
Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia

(CML).[7] The synthesis of bosutinib utilizes a quinoline-3-carbonitrile core, which can be

derived from nicotinonitrile precursors.

Signaling Pathway: Bosutinib exerts its therapeutic effect by inhibiting the Bcr-Abl fusion protein

and Src family kinases, which are constitutively active in CML and drive cancer cell proliferation

and survival.[1][8][9]
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Bosutinib Inhibition of Bcr-Abl and Src Signaling
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Neratinib: An Irreversible Pan-ErbB Inhibitor
Neratinib is another tyrosine kinase inhibitor used in the treatment of HER2-positive breast

cancer. Its synthesis also involves intermediates that can be derived from nicotinonitrile.

Signaling Pathway: Neratinib irreversibly inhibits the kinase activity of the epidermal growth

factor receptor (EGFR) family, including HER2 (ErbB2), by covalently binding to a cysteine

residue in the ATP-binding site. This blocks downstream signaling pathways that promote cell

growth and survival.[10][11][12]
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Pim Kinase Inhibitors
Nicotinonitrile derivatives have also been explored as inhibitors of Pim kinases, a family of

serine/threonine kinases that are overexpressed in various cancers and play a role in cell

survival and proliferation.[2][12][13]

Signaling Pathway: Pim kinases are downstream effectors of the JAK/STAT signaling pathway.

They phosphorylate various substrates, including the pro-apoptotic protein BAD, thereby

inhibiting apoptosis and promoting cell survival.[7][14][15]
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Inhibition of Pim Kinase Signaling by Nicotinonitrile Derivatives
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Applications in Agrochemicals
The versatility of the nicotinonitrile scaffold extends to the agrochemical industry, where it is a

key component in the synthesis of various herbicides, fungicides, and insecticides.[5][16][17]

The pyridine ring is a common feature in many successful agrochemicals, and the nitrile group

provides a convenient handle for further chemical modification.

Fungicides
Nicotinamide derivatives, which can be synthesized from nicotinonitrile, have shown promising

antifungal activity. By incorporating other fungicidal pharmacophores, such as 1,3,4-oxadiazole,

novel compounds with enhanced efficacy against various plant pathogens have been

developed.

Example Synthesis of a Nicotinamide-based Fungicide Intermediate:

A general approach involves the conversion of nicotinonitrile to nicotinic acid, followed by

conversion to the acid chloride and subsequent reaction with a substituted amine to form the

final nicotinamide derivative.

Nicotinonitrile

Nicotinic Acid

Hydrolysis

Nicotinoyl Chloride

SOCl₂

N-(thiophen-2-yl)
nicotinamide derivative

Substituted Amine
(e.g., containing a thiophene ring)
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General Synthesis of Nicotinamide-based Fungicides

Conclusion
From its early discovery linked to the essential vitamin niacin to its current status as a high-

volume industrial chemical, nicotinonitrile has proven to be a remarkably versatile and valuable

molecule. Its rich chemistry has enabled the development of life-saving pharmaceuticals and

crop-protecting agrochemicals. The ongoing research into novel nicotinonitrile derivatives

promises to further expand its applications and solidify its importance in the chemical and life

sciences for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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